3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
Description
3-{4-Allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone (CAS: 111830-21-8) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group and a 2,4-dichlorobenzylsulfanyl moiety, coupled with a pyridinone ring bearing a second 2,4-dichlorobenzyl group. Its molecular formula is C₁₉H₁₅Cl₄N₄OS, with a molecular weight of approximately 488.2 g/mol (inferred from structural analogs in , and 11).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl4N4OS/c1-2-9-32-22(29-30-24(32)34-14-16-6-8-18(26)12-21(16)28)19-4-3-10-31(23(19)33)13-15-5-7-17(25)11-20(15)27/h2-8,10-12H,1,9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBMGUBLQHDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the allyl and dichlorobenzyl groups. The final step involves the formation of the pyridinone ring. Common reagents used in these reactions include allyl bromide, 2,4-dichlorobenzyl chloride, and various sulfur-containing compounds. Reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
“3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Substitution: The dichlorobenzyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the benzyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, “3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its unique structure allows it to interact with various biological pathways, making it a promising candidate for drug development.
Industry
In industry, the compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals and other compounds makes it useful in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of “3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of 1,2,4-triazole-pyridinone hybrids. Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Effects: The target compound’s 2,4-dichlorobenzyl groups enhance steric bulk and lipophilicity compared to analogs with methylsulfanyl () or non-halogenated benzyl groups (). The 2,6-dichloro isomer () may exhibit altered binding due to steric hindrance .
Physicochemical Properties
- Solubility : The target compound’s high Cl content (4 Cl atoms) and aromatic rings suggest low aqueous solubility, typical of lipophilic triazole derivatives. This contrasts with the methylsulfanyl analog (, MW 407.3 g/mol), which may have marginally better solubility due to reduced halogenation .
- Stability : Sulfanyl (-S-) and allyl groups in the triazole ring may confer susceptibility to oxidation, a trait shared with analogs in and .
Biological Activity
The compound 3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a novel triazole derivative with significant potential in medicinal chemistry. Its unique structure combines a triazole ring with dichlorobenzyl and sulfanyl groups, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C24H18Cl4N4OS
- Molecular Weight : 552.30292 g/mol
- CAS Number : [Not provided in the sources]
The compound's structure is characterized by the presence of:
- A triazole ring , known for its diverse biological activities.
- Two dichlorobenzyl moieties that enhance lipophilicity and potential binding to biological targets.
- A sulfanyl group , which can influence redox reactions and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds containing triazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound has been shown to disrupt mitochondrial membrane potential and deplete ATP levels in cancer cells, indicating a possible mechanism for inducing apoptosis.
- It may also inhibit specific signaling pathways involved in cell proliferation and survival, although detailed pathways remain to be elucidated.
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Case Studies :
- In vitro studies demonstrated that modifications in the triazole structure significantly affect cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. For instance, related compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .
- Comparative studies suggest that the presence of both dichlorobenzyl and sulfanyl groups enhances the anticancer activity compared to simpler triazole derivatives .
Other Pharmacological Effects
Beyond anticancer activity, triazole derivatives are known for their diverse pharmacological effects:
- Antimicrobial Activity : Triazole compounds have shown efficacy against a range of bacterial and fungal pathogens. The presence of the sulfanyl group may contribute to enhanced antimicrobial properties .
- Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
